molecular formula C10H16N4O B2742120 2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one CAS No. 786660-74-0

2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one

Cat. No.: B2742120
CAS No.: 786660-74-0
M. Wt: 208.265
InChI Key: CZZGTZUJBSXVLV-UHFFFAOYSA-N
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Description

2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one is a heterocyclic compound that features both diazepane and pyrimidinone moieties. This compound is of interest due to its potential pharmacological properties and its structural uniqueness, which combines a seven-membered diazepane ring with a pyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diazepane derivative with a pyrimidinone precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its activity and solubility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinone derivatives.

Scientific Research Applications

2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1,4]Diazepan-1-yl-6-(methoxymethyl)-3H-pyrimidin-4-one
  • 2-[1,4]Diazepan-1-yl-6-ethyl-3H-pyrimidin-4-one
  • 2-[1,4]Diazepan-1-yl-6-propyl-3H-pyrimidin-4-one

Uniqueness

2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the methyl group at the 6-position of the pyrimidinone ring can affect the compound’s binding affinity and selectivity for certain biological targets, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-8-7-9(15)13-10(12-8)14-5-2-3-11-4-6-14/h7,11H,2-6H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZGTZUJBSXVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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